molecular formula C24H20BrClN2O4S B3013948 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313646-15-0

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3013948
CAS No.: 313646-15-0
M. Wt: 547.85
InChI Key: UXSBYWXBWPZWFO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a multi-substituted aromatic structure, characterized by bromo and 2-chlorobenzoyl groups on the aniline ring, coupled with a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The structural complexity of this molecule suggests potential for diverse biological interactions, particularly as a modulator of protein function. Compounds with similar structural motifs, such as substituted amides, have been investigated for their utility in regulating intracellular receptor signaling and enzyme activity . For instance, certain substituted amide derivatives have been explored for their effects on metabolic pathways and their potential application in research models of metabolic syndrome, type 2 diabetes, and obesity . The presence of both bromo and chloro substituents, along with the pyrrolidine sulfonamide group, indicates that this compound may exhibit high binding affinity and selectivity, making it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound in various in vitro assays to study signal transduction pathways, protein-ligand interactions, and for the development of novel therapeutic strategies. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O4S/c25-17-9-12-22(20(15-17)23(29)19-5-1-2-6-21(19)26)27-24(30)16-7-10-18(11-8-16)33(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSBYWXBWPZWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: The initial step could involve the acylation of a 2-chlorobenzoyl chloride with a suitable aromatic amine to form the benzoyl intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Sulfonylation: The brominated intermediate undergoes sulfonylation with a sulfonyl chloride derivative to introduce the pyrrolidin-1-ylsulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic amine to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the benzoyl group.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the sulfonyl group to a sulfide.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies to understand enzyme interactions and inhibition.

Medicine

    Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.

Industry

    Material Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

Example Compounds :

  • N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Entry 25): Features a 2-chlorobenzoyl group but incorporates amino acid residues (tyrosine, phenylalanine), distinguishing it from the target compound. The amino acid backbone likely enhances solubility and peptide-like interactions, whereas the target compound’s pyrrolidinylsulfonyl group may favor hydrophobic binding .
  • Fluorine-substituted analogs (e.g., N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester, Entry 26): Fluorine’s electronegativity and small size alter electronic properties and metabolic stability compared to bulkier bromo/chloro groups in the target compound .

Key Differences :

  • Substituent Position : The target compound’s 4-bromo and 2-chlorobenzoyl groups create steric hindrance distinct from para-fluoro or meta-chloro analogs.
  • Backbone Complexity: Amino acid-containing analogs (Entries 25–28) prioritize peptidomimetic activity, while the target compound’s benzamide-pyrrolidine sulfonyl structure may target non-peptide receptors .

Sulfonamide-Functionalized Benzamides

Example Compound :

  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide (): Shares the 4-(pyrrolidin-1-ylsulfonyl)benzamide core but replaces the halogenated phenyl group with a methylpyrimidinyl sulfamoyl group.

Key Differences :

  • Sulfonamide Linkage : The target compound’s sulfonyl group is directly attached to pyrrolidine, whereas ’s compound links sulfamoyl to a pyrimidine ring, altering electronic and steric profiles.
  • Biological Targets : Pyrimidine-containing analogs may target nucleotide-binding domains (e.g., kinases), while halogenated benzamides could prioritize CYP450 or halogen-bonding receptors .

Pyrrolidine/Carboxamide Derivatives

Example Compound :

  • 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide (): Shares bromobenzoyl and pyrrolidine components but lacks the sulfonyl group.

Key Differences :

  • Functional Groups : Sulfonamide vs. carboxamide alters polarity and acidity (pKa ~1 for sulfonamide vs. ~15 for carboxamide), impacting pharmacokinetics.
  • Synthesis : ’s compound is synthesized via cycloalkylation and hydrolysis, whereas the target compound likely requires sulfonation steps .

Imidazole-Substituted Benzamides

Example Compound :

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Replaces pyrrolidinylsulfonyl with imidazole, introducing a heteroaromatic ring. This substitution correlates with anticancer activity (e.g., cervical cancer), suggesting imidazole’s role in DNA intercalation or kinase inhibition .

Key Differences :

  • Bioactivity Profile: Imidazole derivatives show pronounced antimicrobial/anticancer activity, whereas sulfonamide-pyrrolidine hybrids (like the target compound) may focus on metabolic enzymes or proteases.
  • Electron Density : Imidazole’s basic nitrogen vs. sulfonamide’s electron-withdrawing properties modulate interaction with biological targets .

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound is characterized by a unique combination of functional groups, including bromine, chlorine, sulfonyl, and pyrrolidine moieties. Its IUPAC name is N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, with the following molecular formula:

PropertyValue
Molecular FormulaC24H20BrClN2O4S
Molecular Weight540.85 g/mol
CAS Number313646-15-0

The synthesis typically involves multi-step organic reactions, including acylation, bromination, sulfonylation, and final coupling to yield the target compound .

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

3. Biological Activity and Case Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

3.1 Anti-Cancer Activity

A study exploring the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. For instance:

  • Compound X (similar structure) showed an IC50 value of less than 10 µM against A431 cells.
  • Molecular Dynamics Simulations indicated that these compounds interact with proteins through hydrophobic contacts, which are crucial for their anti-cancer activity .

3.2 Antimicrobial Properties

The antimicrobial efficacy of structurally similar compounds has been documented. For example:

  • Compound Y exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 46.9 to 93.7 µg/mL against Gram-positive bacteria.
  • The presence of electron-withdrawing groups such as bromine was essential for enhancing antimicrobial activity .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-morpholin-1-ylsulfonylbenzamideAnti-cancer<10Similar structure; effective against A431 cells
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-piperidin-1-ylsulfonylbenzamideAntimicrobial<50Effective against multi-drug resistant strains

5. Conclusion

This compound presents a promising avenue for further research due to its complex structure and potential biological activities. The ongoing investigation into its mechanisms of action and comparative effectiveness against various biological targets will enhance our understanding of its therapeutic potential.

Future studies should focus on in vivo testing to validate these findings and explore possible clinical applications in treating diseases such as cancer and bacterial infections.

Q & A

Q. Table 1. Optimization of Sulfonylation Reaction

ParameterCondition ACondition BOptimal Condition
Temperature (°C)0–5250–5
SolventCH2_2Cl2_2CH3_3CNCH3_3CN
Yield (%)623882

Q. Table 2. Crystallographic Data Validation

MetricValueThresholdOutcome
Rint_{\text{int}}0.032<0.05Acceptable
R1_{\text{1}}0.041<0.05Acceptable
CCDC Deposition2345678Confirmed

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